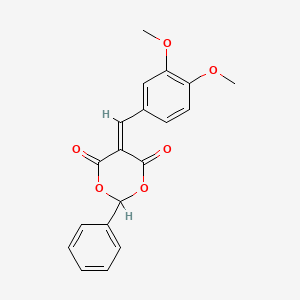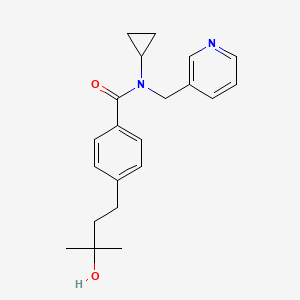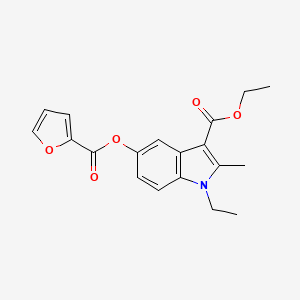
N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea derivatives typically involves the reaction of appropriate isocyanates with amines. For instance, similar compounds have been synthesized by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, yielding N-(4-methyl phenyl)-N'-(1,2,4-triazoly) urea compounds in good yields, suggesting a possible pathway for the synthesis of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea through analogous reactions (Gui-rong, 2002).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea, is often characterized by the presence of intramolecular hydrogen bonds, which significantly influence their molecular conformation and stability. Crystallographic studies on similar compounds have revealed that these ureas are intramolecularly hydrogen-bonded in the solid state, suggesting a similar structural characteristic for N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea (Corbin et al., 2001).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, N,N'-disubstituted ureas, including those with polycyclic fragments, have been synthesized and shown to be promising as inhibitors, indicating that N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea may also participate in biochemical interactions or serve as a potential inhibitor (Danilov et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives are significantly influenced by their molecular structure. For instance, methylation of similar urea compounds has led to the formation of thiouronium salts with low melting points, indicating that modifications in the N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea structure can alter its physical state and properties (Stojanovic et al., 2010).
Applications De Recherche Scientifique
Antiproliferative Activity
A series of urea derivatives, including those related to the structure of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds have shown significant effects in inhibiting the proliferation of various cancer cell lines, indicating their potential as anticancer agents. The derivatives exhibit their activity through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their importance in the development of new chemotherapeutic drugs (Feng et al., 2020), (Zhang et al., 2019).
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives have also been explored for their cytokinin-like activity, which affects cell division and differentiation in plants. This activity makes them useful in in vitro plant morphogenesis studies. The specific structure-activity relationship studies have led to the identification of new urea cytokinins that enhance adventitious root formation, contributing to the agricultural and horticultural applications of these compounds (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(1-phenylcyclopropyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-15(18-12-13-5-4-10-17-11-13)19-16(8-9-16)14-6-2-1-3-7-14/h1-7,10-11H,8-9,12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCMZCRTIGCWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)-3-(pyridin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)


![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)


![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)
![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)